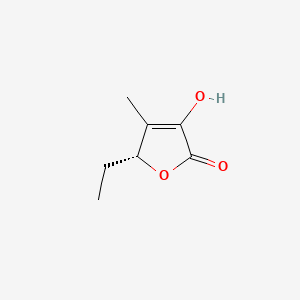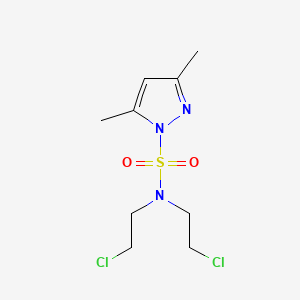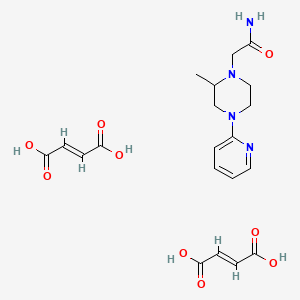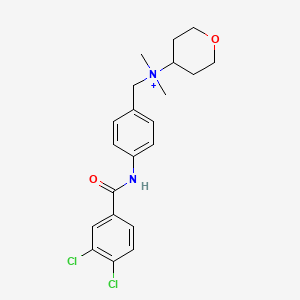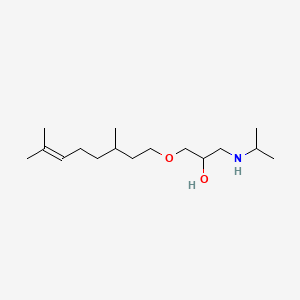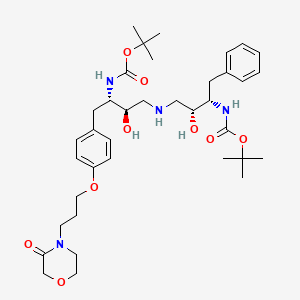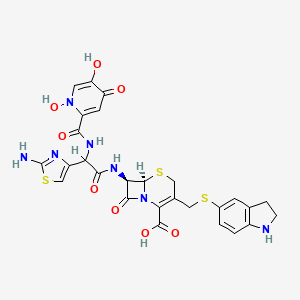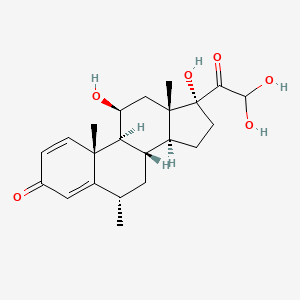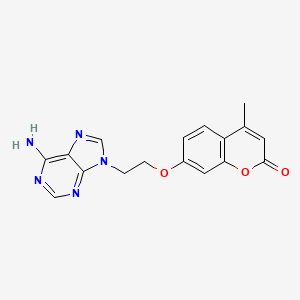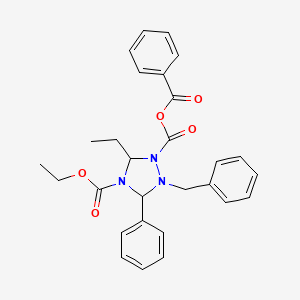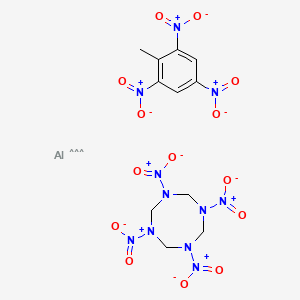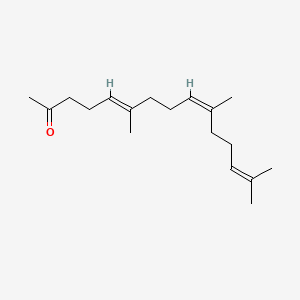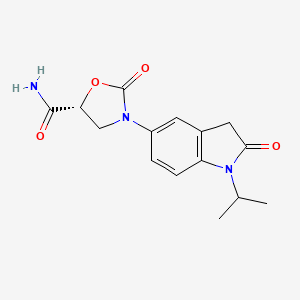
(5R)-2-oxo-3-(2-oxo-1-propan-2-yl-3H-indol-5-yl)-1,3-oxazolidine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5R)-2-oxo-3-(2-oxo-1-propan-2-yl-3H-indol-5-yl)-1,3-oxazolidine-5-carboxamide is a complex organic compound that features an oxazolidine ring fused with an indole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-2-oxo-3-(2-oxo-1-propan-2-yl-3H-indol-5-yl)-1,3-oxazolidine-5-carboxamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Construction of the Oxazolidine Ring: The oxazolidine ring can be formed by the cyclization of an amino alcohol with a carbonyl compound.
Coupling of the Indole and Oxazolidine Rings: The final step involves coupling the indole moiety with the oxazolidine ring through a series of condensation reactions, often facilitated by catalysts and specific reaction conditions such as temperature and pH.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes:
Scaling up the reactions: Ensuring that the reactions can be performed on a larger scale without compromising yield or purity.
Purification: Using techniques such as crystallization, distillation, or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(5R)-2-oxo-3-(2-oxo-1-propan-2-yl-3H-indol-5-yl)-1,3-oxazolidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different oxo derivatives, while reduction could lead to various alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(5R)-2-oxo-3-(2-oxo-1-propan-2-yl-3H-indol-5-yl)-1,3-oxazolidine-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which (5R)-2-oxo-3-(2-oxo-1-propan-2-yl-3H-indol-5-yl)-1,3-oxazolidine-5-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound may modulate the activity of these targets, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5S)-2-oxo-3-(2-oxo-1-propan-2-yl-3H-indol-5-yl)-1,3-oxazolidine-5-carboxamide: The stereoisomer of the compound, which may have different biological activity.
2-oxo-3-(2-oxo-1-propan-2-yl-3H-indol-5-yl)-1,3-oxazolidine-5-carboxamide: Lacks the specific stereochemistry, which could affect its properties.
Eigenschaften
CAS-Nummer |
875003-62-6 |
|---|---|
Molekularformel |
C15H17N3O4 |
Molekulargewicht |
303.31 g/mol |
IUPAC-Name |
(5R)-2-oxo-3-(2-oxo-1-propan-2-yl-3H-indol-5-yl)-1,3-oxazolidine-5-carboxamide |
InChI |
InChI=1S/C15H17N3O4/c1-8(2)18-11-4-3-10(5-9(11)6-13(18)19)17-7-12(14(16)20)22-15(17)21/h3-5,8,12H,6-7H2,1-2H3,(H2,16,20)/t12-/m1/s1 |
InChI-Schlüssel |
FKMDICPKYZOJFW-GFCCVEGCSA-N |
Isomerische SMILES |
CC(C)N1C(=O)CC2=C1C=CC(=C2)N3C[C@@H](OC3=O)C(=O)N |
Kanonische SMILES |
CC(C)N1C(=O)CC2=C1C=CC(=C2)N3CC(OC3=O)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


